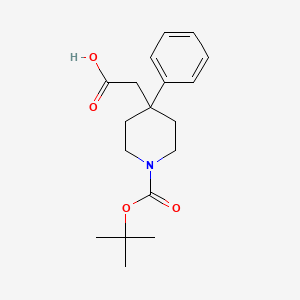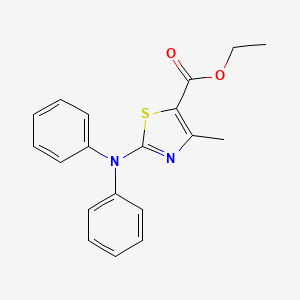
2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid
Übersicht
Beschreibung
2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Synthesis Analysis
The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig and hydrogenation . The yield of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is 26.4% .Molecular Structure Analysis
2-(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Chemical Reactions Analysis
The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .Wissenschaftliche Forschungsanwendungen
PROTAC Development
This compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Chemical Conjugates
The compound can be used in the development of chemical conjugates . These are entities that combine two or more molecules, usually a drug and a targeting agent, to create a new chemical entity with improved therapeutic properties.
Amino Acid Protection
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for the protection of amines . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group.
Synthesis of Ionic Liquids
The compound can be used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have multiple reactive groups and can be used in various organic synthesis applications .
Dipeptide Synthesis
The compound can be used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues connected by a single peptide bond. They have various applications in biological research and drug development.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLCYDLZUDCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678172 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid | |
CAS RN |
644982-20-7 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)


![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)
![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)
